molecular formula C27H38N8O6 B1139211 butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate

Cat. No.: B1139211
M. Wt: 570.6 g/mol
InChI Key: PZJOFPMHNJJJSC-UHFFFAOYSA-N
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Description

LEE011 (succinate hydrate), also known as ribociclib succinate hydrate, is a highly specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK4/6, LEE011 (succinate hydrate) can effectively halt the proliferation of cancer cells, making it a valuable compound in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LEE011 (succinate hydrate) involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the succinate salt to enhance the compound’s solubility and stability .

Industrial Production Methods: Industrial production of LEE011 (succinate hydrate) follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: LEE011 (succinate hydrate) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazinyl and pyrrolo[2,3-d]pyrimidine moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving LEE011 (succinate hydrate) include strong acids and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions of LEE011 (succinate hydrate) depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

LEE011 (succinate hydrate) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of CDK4/6 inhibition. In biology, it is used to investigate the role of CDK4/6 in cell cycle regulation and cancer progression. In medicine, LEE011 (succinate hydrate) is being explored as a potential treatment for various types of cancer, including breast cancer and neuroblastoma. In industry, it is used in the development of new cancer therapies and as a reference standard in quality control processes .

Mechanism of Action

The mechanism of action of LEE011 (succinate hydrate) involves the selective inhibition of CDK4/6. By binding to these kinases, LEE011 (succinate hydrate) prevents the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle. This inhibition leads to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating. The molecular targets of LEE011 (succinate hydrate) include the cyclin D-CDK4/6 complex and the Rb protein .

Comparison with Similar Compounds

LEE011 (succinate hydrate) is part of a class of CDK4/6 inhibitors that also includes palbociclib and abemaciclib. Compared to these compounds, LEE011 (succinate hydrate) has shown a high degree of selectivity for CDK4/6, with minimal off-target effects. This selectivity makes it a valuable option for cancer treatment, as it can effectively inhibit cancer cell proliferation while minimizing side effects. Other similar compounds include palbociclib and abemaciclib, which also target CDK4/6 but may have different pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O.C4H6O4.H2O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJOFPMHNJJJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate
Reactant of Route 2
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate
Reactant of Route 3
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate
Reactant of Route 4
Reactant of Route 4
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate
Reactant of Route 5
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate
Reactant of Route 6
butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate

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